N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine have been shown to have some activity as a monoamine oxidase inhibitor .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly monoamine oxidases, leading to inhibition of these enzymes .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like its related compounds, it could potentially affect the metabolism of monoamines such as dopamine, norepinephrine, and serotonin .
Pharmacokinetics
The molecular weight of the compound is 35941600 , which could influence its pharmacokinetic properties.
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with significant potential in various therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C25H25F3N4O2 |
Molecular Weight | 470.5 g/mol |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidin-7-amine |
InChI Key | YTOKWRMZQQWIDQ-UHFFFAOYSA-N |
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its wide range of biological activities including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of synthesized derivatives exhibited significant antiproliferative activity against various cancer cell lines. The mechanisms of action often involve inhibition of key kinases that regulate cell growth and division. In particular, compounds similar to this compound have shown efficacy against Aurora-A kinase, a target implicated in cancer progression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Pyrazolo derivatives have been documented to possess activity against various pathogens, including bacteria and fungi. The presence of the dimethoxyphenyl group may enhance its interaction with microbial targets .
Anti-inflammatory Effects
Inflammation is a critical pathway in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been investigated for their anti-inflammatory effects , showing promise in reducing pro-inflammatory cytokine production. This aspect is particularly relevant for therapeutic strategies aimed at chronic inflammatory conditions .
Study 1: Synthesis and Evaluation
A notable study synthesized derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their biological activities. Among these compounds, one derivative demonstrated an IC50 value of 2.18 μM against Mycobacterium tuberculosis, indicating strong antimicrobial activity .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, compounds derived from the same scaffold were tested on human embryonic kidney (HEK-293) cells. The results indicated that several compounds were non-toxic at concentrations effective against target pathogens .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-5-8-19(9-6-16)20-15-26-28-23(13-17(2)27-24(20)28)25-12-11-18-7-10-21(29-3)22(14-18)30-4/h5-10,13-15,25H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAZCMVTJRHATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.